CYCLOPROPYL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE
Overview
Description
CYCLOPROPYL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a synthetic organic compound with the molecular formula C15H17F3N2O It is characterized by the presence of a cyclopropyl group, a trifluoromethyl-substituted phenyl ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOPROPYL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.
Introduction of the Trifluoromethyl-Substituted Phenyl Ring: This step can be achieved through a Friedel-Crafts acylation reaction, where the trifluoromethyl-substituted benzene is acylated using an appropriate acyl chloride.
Formation of the Piperazine Moiety: The piperazine ring can be synthesized through a nucleophilic substitution reaction, where a suitable amine reacts with a dihaloalkane.
Coupling of the Fragments: The final step involves coupling the cyclopropyl group, the trifluoromethyl-substituted phenyl ring, and the piperazine moiety through a condensation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
CYCLOPROPYL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives with fewer double bonds or functional groups
Substitution: Substituted piperazine derivatives
Scientific Research Applications
CYCLOPROPYL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CYCLOPROPYL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- CYCLOPROPYL{4-[3-(FLUORO)PHENYL]PIPERAZINO}METHANONE
- CYCLOPROPYL{4-[3-(CHLORO)PHENYL]PIPERAZINO}METHANONE
- CYCLOPROPYL{4-[3-(METHYL)PHENYL]PIPERAZINO}METHANONE
Uniqueness
CYCLOPROPYL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
cyclopropyl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O/c16-15(17,18)12-2-1-3-13(10-12)19-6-8-20(9-7-19)14(21)11-4-5-11/h1-3,10-11H,4-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCKEOFKBPWXPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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